molecular formula C22H19FN2O3S B10950958 2-amino-4-{4-[(4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-{4-[(4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B10950958
M. Wt: 410.5 g/mol
InChI Key: BYIRIXVAWMMZDP-UHFFFAOYSA-N
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Description

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. Methods such as asymmetric synthesis and the use of recyclable chiral auxiliaries can be employed to achieve the desired enantiomeric purity . These methods are designed to be cost-effective and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenoxy moiety, for example, can interact with enzymes and receptors, modulating their activity. The thienyl group may also play a role in the compound’s biological activity by influencing its binding affinity and selectivity.

Comparison with Similar Compounds

When compared to similar compounds, 2-AMINO-4-{4-[(4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

2-amino-4-[4-[(4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C22H19FN2O3S/c1-12-13(11-27-15-7-5-14(23)6-8-15)9-19(29-12)20-16(10-24)22(25)28-18-4-2-3-17(26)21(18)20/h5-9,20H,2-4,11,25H2,1H3

InChI Key

BYIRIXVAWMMZDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)COC4=CC=C(C=C4)F

Origin of Product

United States

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